1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester
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Overview
Description
1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester is a deuterated compound used primarily in research settings. It is a derivative of cyclohexaneacetic acid, where the nitromethyl group is substituted with deuterium atoms. This compound is often utilized in studies involving isotopic labeling, which helps in tracing and understanding various biochemical pathways.
Preparation Methods
The synthesis of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester involves several steps:
Starting Material: The synthesis begins with cyclohexaneacetic acid.
Nitration: The cyclohexaneacetic acid undergoes nitration to introduce the nitromethyl group.
Deuteration: The nitromethyl group is then subjected to deuteration, replacing hydrogen atoms with deuterium.
Esterification: Finally, the compound is esterified to form the methyl ester.
The reaction conditions typically involve the use of strong acids for nitration, deuterium gas for deuteration, and methanol in the presence of an acid catalyst for esterification.
Chemical Reactions Analysis
1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester can undergo various chemical reactions:
Oxidation: The nitromethyl group can be oxidized to form nitrocyclohexaneacetic acid.
Reduction: The nitromethyl group can be reduced to an amine group, forming aminomethylcyclohexaneacetic acid.
Substitution: The nitromethyl group can undergo nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester has several applications in scientific research:
Isotopic Labeling: It is used in isotopic labeling studies to trace biochemical pathways and understand metabolic processes.
Pharmacokinetics: Researchers use this compound to study the pharmacokinetics of drugs, as the deuterium atoms provide a distinct mass spectrometric signature.
Proteomics: It is used in proteomics research to study protein interactions and modifications.
Mechanism of Action
The mechanism of action of 1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester is primarily related to its use as an isotopic label. The deuterium atoms in the compound do not significantly alter its chemical properties but provide a unique signature that can be detected using mass spectrometry. This allows researchers to trace the compound through various biochemical pathways and study its interactions with other molecules.
Comparison with Similar Compounds
1-(Nitromethyl)cyclohexaneacetic Acid-d4 Methyl Ester can be compared with other deuterated compounds and nitromethyl derivatives:
1-(Nitromethyl)cyclohexaneacetic Acid: The non-deuterated version of the compound, which lacks the isotopic labeling properties.
1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester: Similar to the methyl ester but with an ethyl group instead of a methyl group.
1-(Aminomethyl)cyclohexaneacetic Acid: A reduced form of the compound where the nitro group is replaced by an amine group.
The uniqueness of this compound lies in its deuterium labeling, which makes it particularly useful for tracing and studying biochemical pathways.
Properties
CAS No. |
1246815-71-3 |
---|---|
Molecular Formula |
C10H17NO4 |
Molecular Weight |
219.27 g/mol |
IUPAC Name |
methyl 2,2-dideuterio-2-[1-[dideuterio(nitro)methyl]cyclohexyl]acetate |
InChI |
InChI=1S/C10H17NO4/c1-15-9(12)7-10(8-11(13)14)5-3-2-4-6-10/h2-8H2,1H3/i7D2,8D2 |
InChI Key |
PYFQWDMBAIDELB-OSEHSPPNSA-N |
Isomeric SMILES |
[2H]C([2H])(C(=O)OC)C1(CCCCC1)C([2H])([2H])[N+](=O)[O-] |
SMILES |
COC(=O)CC1(CCCCC1)C[N+](=O)[O-] |
Canonical SMILES |
COC(=O)CC1(CCCCC1)C[N+](=O)[O-] |
Origin of Product |
United States |
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